(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid
Beschreibung
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid (CAS: 281655-37-6) is a fluorinated morpholine derivative widely used in peptide synthesis as a protected amino acid building block. Its molecular formula is C20H19NO5 (MW: 353.37 g/mol), and it is commercially available at 95% purity in quantities ranging from 100 mg to 1 g . The compound features a morpholine ring substituted with an Fmoc (9-fluorenylmethoxycarbonyl) group at the 4-position and a carboxylic acid at the 3-position. The S-configuration at the stereogenic center ensures precise stereochemical control during peptide assembly, making it critical for applications in medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIYWXADATNKP-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363605 | |
| Record name | (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281655-37-6 | |
| Record name | (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reductive Amination
Dimethoxyacetaldehyde reacts with L-serine methyl ester under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5. This step forms a secondary amine intermediate while preserving the stereochemical integrity of the serine precursor.
Key Conditions:
-
Solvent: Methanol
-
Reducing Agent: NaBH3CN (1.2 equiv)
-
Temperature: 25°C
-
Reaction Time: 24 hours
Intramolecular Acetalization and Elimination
The intermediate undergoes acid-catalyzed cyclization (HCl, methanol) to form a morpholine ring, accompanied by elimination of the anomeric methoxy group. This step generates a dihydromorpholine derivative with a double bond.
Critical Parameters:
-
Catalyst: HCl (0.1 M)
-
Solvent: Methanol
-
Temperature: 50°C
-
Reaction Time: 6 hours
Hydrogenation
The dihydromorpholine is hydrogenated using palladium on carbon (Pd/C, 10 wt%) under 1 atm H2 to saturate the double bond, yielding the morpholine-3-carboxylic acid framework.
Optimization Notes:
-
Catalyst Loading: 10% Pd/C (0.1 equiv)
-
Solvent: Ethanol
-
Duration: 12 hours
Ester Hydrolysis
The methyl ester is hydrolyzed using aqueous HCl (6 M) at reflux to produce the free carboxylic acid.
Conditions:
-
Acid Concentration: 6 M HCl
-
Temperature: 100°C
-
Time: 3 hours
Fmoc Protection
The amine group is protected with fluorenylmethyloxycarbonyl (Fmoc) chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reagent Ratios:
-
Fmoc-Cl: 1.5 equiv
-
Base: TEA (3.0 equiv)
-
Solvent: DCM
-
Temperature: 0°C → 25°C (gradual warming)
Synthetic Pathway Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reductive Amination | NaBH3CN, MeOH, pH 4–5 | 78 |
| 2 | Cyclization/Elimination | HCl (0.1 M), MeOH, 50°C | 85 |
| 3 | Hydrogenation | Pd/C, H2, EtOH | 92 |
| 4 | Ester Hydrolysis | 6 M HCl, reflux | 89 |
| 5 | Fmoc Protection | Fmoc-Cl, TEA, DCM | 95 |
Enantiomeric Purity and Analytical Validation
The optical purity of the (S)-enantiomer is confirmed via HPLC analysis after coupling with (S)-(-)-1-phenylethylamine to form diastereomeric amides. Key chromatographic parameters include:
-
Column: Chiralpak IA (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
The enantiomeric excess (ee) exceeds 99%, underscoring the method’s efficacy in preserving stereochemistry.
Industrial-Scale Considerations
Solid-Phase Peptide Synthesis (SPPS) Compatibility
The title compound integrates seamlessly into SPPS workflows due to its Fmoc protection, which enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). A model tripeptide synthesized using this building block demonstrated >95% purity after HPLC purification.
Scalability and Cost Efficiency
-
Catalyst Recycling: Pd/C recovery post-hydrogenation reduces costs in large-scale production.
-
Solvent Recovery: Methanol and DCM are reclaimed via distillation, minimizing waste.
-
Throughput: Batch processing achieves kilogram-scale output with consistent yields (±2%).
Comparative Analysis of Alternative Routes
While the five-step method remains predominant, exploratory approaches include:
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-morpholine-3-carboxylic acid is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for amino acids, allowing for the sequential addition of amino acids to form peptides. The following points highlight its significance:
- Efficiency in Synthesis : The Fmoc strategy simplifies the removal of protecting groups under mild conditions, facilitating the synthesis of complex peptides .
- Diversity in Peptide Libraries : This compound enables the generation of diverse peptide libraries that can be screened for biological activity, particularly in drug discovery .
Drug Development
Research has indicated that compounds derived from Fmoc-morpholine-3-carboxylic acid exhibit potential therapeutic properties:
- Antiviral Activity : Some derivatives have shown promising antiviral activity against HIV by acting as inhibitors of viral entry .
- Cancer Research : Studies have explored the use of morpholine derivatives in targeting cancer cells, where they can modulate signaling pathways involved in tumor growth .
Bioconjugation Techniques
Fmoc-morpholine derivatives are employed in bioconjugation processes, which involve linking biomolecules to drugs or diagnostic agents:
- Targeted Drug Delivery : These compounds can be conjugated with antibodies or peptides to enhance the specificity and efficacy of drug delivery systems .
- Fluorescent Probes : They are also utilized in the design of fluorescent probes for imaging applications in biological systems .
Case Study 1: Antiviral Peptides
A study published in Chemical Science demonstrated the synthesis of peptide analogs using Fmoc-morpholine derivatives that exhibited significant inhibition of HIV replication. The researchers utilized solid-phase synthesis techniques, highlighting the efficiency and effectiveness of using Fmoc protection strategies .
Case Study 2: Cancer Therapeutics
Research conducted at a leading university explored morpholine-based compounds as potential anticancer agents. The study revealed that these compounds could induce apoptosis in cancer cells while sparing normal cells, showcasing their therapeutic potential and safety profile .
Wirkmechanismus
The mechanism of action of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects amine functionalities during peptide synthesis, preventing unwanted side reactions. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.
Vergleich Mit ähnlichen Verbindungen
(R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic Acid
- CAS : 204320-51-4
- Molecular Formula: C20H19NO5 (MW: 353.37 g/mol)
- Key Differences :
- The R-enantiomer differs in stereochemistry at the 3-position, which can alter its interaction with chiral enzymes or receptors in biological systems.
- Cost : Priced significantly higher than the S-form (1g at €278.00 vs. 100mg of the S-form at $57.00) .
- Applications : Used in mirror-image peptide synthesis for studying enantioselective binding or metabolic stability .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid
- CAS : 1380327-56-9
- Molecular Formula: C19H17NO5 (MW: 339.34 g/mol)
- Key Differences: Replaces the six-membered morpholine ring with a four-membered oxetane, introducing ring strain that may affect conformational flexibility and stability. Applications: Oxetanes are valued as bioisosteres for improving metabolic stability in drug candidates .
(2R,3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic Acid
- CAS : 1219603-31-2
- Molecular Formula: C21H21NO5 (MW: 367.40 g/mol)
- Cost: Priced at €804.00 for 50mg, reflecting synthetic complexity . Applications: The methyl group may enhance lipophilicity, improving membrane permeability in peptide-based therapeutics .
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic Acid
- CAS: Not specified (MW: 339.39 g/mol)
- Key Differences: Lacks the morpholine ring, instead featuring a linear butanoic acid chain with a methyl-substituted Fmoc group. Applications: Used in non-cyclic peptide modifications or as a spacer in conjugate chemistries .
Structural and Functional Comparison Table
*Price extrapolated from 50mg at €804.00.
Biologische Aktivität
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid, often abbreviated as Fmoc-morpholine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and research findings.
1. Structural Overview
The compound features a morpholine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and reactivity. The presence of these functional groups allows for various chemical modifications, making it versatile for medicinal applications.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent.
2.2 Anticancer Activity
The compound's anticancer properties have been evaluated through various assays. Notably, it has demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy .
3. Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Morpholine Ring : Starting materials are reacted under controlled conditions to form the morpholine structure.
- Fmoc Protection : The morpholine derivative is then treated with Fmoc-Cl to introduce the fluorenylmethoxycarbonyl protecting group.
- Carboxylation : The final step involves carboxylation to yield the target compound.
These steps can be optimized for yield and purity based on specific experimental conditions .
4.1 Case Studies
Several studies have highlighted the biological activity of this compound:
4.2 Interaction Studies
Interaction studies using techniques such as NMR and mass spectrometry have provided insights into how this compound interacts with biological macromolecules, including proteins and nucleic acids. These studies are essential for understanding its mechanism of action and optimizing its therapeutic potential .
5. Applications in Medicinal Chemistry
The unique properties of this compound make it suitable for various applications:
- Drug Development : Its bioactive properties position it as a candidate for new drug formulations.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance biocompatibility and drug release profiles.
- Tissue Engineering : Fmoc-modified polymers derived from this compound are being explored for use in tissue engineering applications.
6. Conclusion
This compound presents a compelling case for further research due to its diverse biological activities and potential applications in medicinal chemistry. Continued exploration into its mechanisms of action and interactions with biological systems will be crucial in unlocking its full therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid, and how do reaction conditions influence stereochemical purity?
Answer: The synthesis typically involves Fmoc protection of the morpholine nitrogen, followed by carboxylation. Key steps include:
- Fmoc Protection : Use 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous dichloromethane (DCM) with a tertiary amine (e.g., DIEA) at 0–25°C to ensure regioselectivity .
- Carboxylation : Introduce the carboxylic acid group via nucleophilic substitution or oxidation, ensuring inert conditions (argon/nitrogen) to prevent racemization .
- Stereochemical Control : Monitor optical purity using chiral HPLC (e.g., Chiralpak IC column, hexane/IPA mobile phase). Reaction temperature <25°C minimizes epimerization .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling due to acute inhalation toxicity (GHS Category 4) .
- Spill Management : Absorb with vermiculite/sand, avoid water jets, and dispose as hazardous waste .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Q. How does the Fmoc group enhance the compound's utility in peptide synthesis?
Answer: The Fmoc group acts as a base-labile protecting group:
- Orthogonal Deprotection : Removed with 20% piperidine/DMF, preserving acid-sensitive moieties (e.g., tert-butyl esters) .
- Compatibility : Enables solid-phase peptide synthesis (SPPS) on Wang or Rink amide resins, with coupling via HBTU/HOBt activation .
Advanced Research Questions
Q. How can enantiomeric impurities in the final product be quantified and minimized?
Answer:
- Analytical Method : Use chiral SFC (Supercritical Fluid Chromatography) with a 2.5 µm Chiralpak AD-3 column (CO₂/ethanol mobile phase). Detection limit: 0.1% enantiomeric excess (ee) .
- Process Optimization : Reduce racemization by avoiding prolonged exposure to basic conditions (>pH 9) during Fmoc deprotection .
Q. What are the compound's degradation pathways under accelerated stability conditions, and how can they be mitigated?
Answer:
- Hydrolysis : The morpholine ring is prone to acid-catalyzed hydrolysis (pH <3). Stability studies (40°C/75% RH) show 10% degradation over 30 days. Mitigate with lyophilization and desiccants .
- Oxidation : Susceptible to radical-mediated oxidation (e.g., trace metals). Add 0.1% EDTA to formulations .
Q. How does the morpholine ring influence the compound's pharmacokinetic properties in drug design?
Answer:
- Solubility : Morpholine increases water solubility (logP ~1.2 vs. ~2.5 for piperidine analogs) due to hydrogen bonding .
- Metabolic Stability : Morpholine resists CYP3A4-mediated oxidation, enhancing half-life in preclinical models (t₁/₂ = 4.2 hrs in rats) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
